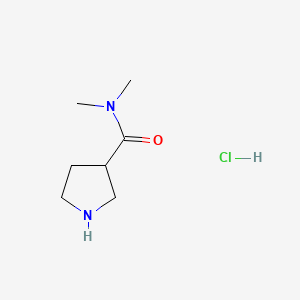

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Amide Derivatives in Academic Research

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is structurally defined by a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, and a dimethylcarboxamide group at the 3-position. The pyrrolidine nucleus is a highly valued scaffold in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic systems. nih.gov This three-dimensionality is a key factor in the clinical success of new bioactive molecules. The pyrrolidine ring is a common motif in numerous natural alkaloids like nicotine (B1678760) and hygrine, as well as in many FDA-approved drugs, highlighting its biocompatibility and therapeutic relevance. nih.govtanzhenbio.com In 2020, it was noted that over 85% of all biologically active compounds are or contain a heterocycle, with nitrogen heterocycles being the most frequent. chembk.com

Amides, on the other hand, are fundamental functional groups in organic and biological chemistry. evitachem.com The amide bond is the cornerstone of peptides and proteins. In synthetic chemistry, amides are stable yet versatile intermediates that can be prepared through various methods, such as the condensation of carboxylic acids and amines. evitachem.com The incorporation of an amide functional group into a molecule can significantly influence its physical, chemical, and biological properties.

Significance of Pyrrolidinecarboxamides as Research Scaffolds in Biological and Organic Chemistry

The combination of the pyrrolidine ring and the carboxamide functional group gives rise to pyrrolidinecarboxamides, a class of compounds with significant potential in research. The pyrrolidine scaffold provides a rigid, three-dimensional framework that can be substituted at various positions to create a library of diverse molecules. tanzhenbio.com The stereochemistry of the pyrrolidine ring, which can contain multiple chiral centers, allows for the generation of various stereoisomers, each with potentially different biological activities. tanzhenbio.com

The carboxamide group contributes to the molecule's polarity and its ability to participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. The nitrogen atom of the pyrrolidine ring also imparts basicity to the scaffold. nih.gov Pyrrolidinecarboxamides are therefore investigated as versatile scaffolds in drug discovery and development, serving as intermediates in the synthesis of complex molecules with a wide range of potential therapeutic applications, including anticancer, antibacterial, and central nervous system-related activities. nih.govtanzhenbio.com

Overview of this compound's Role in Modern Chemical and Preclinical Research

This compound serves primarily as a building block or intermediate in the synthesis of more complex molecules for research purposes. Its readily available structure, featuring a reactive secondary amine within the pyrrolidine ring (in its free base form) and a stable amide group, makes it a valuable starting material.

A notable example of the utility of the pyrrolidine carboxamide scaffold is in the development of novel inhibitors for enzymes. For instance, a high-throughput screening study identified pyrrolidine carboxamides as a new class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. evitachem.com While this study focused on derivatives with a 5-oxo-pyrrolidine core, it highlights the potential of the broader pyrrolidine carboxamide class in preclinical research.

Furthermore, research into derivatives of pyrrolidine carboxamides has shown their potential as anticancer agents. Studies have demonstrated that certain pyrrolidine carboxamide analogues can induce apoptosis in cancer cells and inhibit cancer cell migration, with some compounds showing potency comparable or even superior to existing anticancer drugs like sorafenib (B1663141) in hepatocellular carcinoma models. evitachem.com Another study developed a series of new pyrrolidine-carboxamide derivatives that act as dual inhibitors of EGFR and CDK2, two important targets in cancer therapy. blogspot.com

Scope and Objectives of Academic Investigations on the Compound

Academic investigations involving this compound and its analogs are primarily driven by the search for new bioactive compounds with therapeutic potential. The overarching objective is to leverage the structural features of the pyrrolidine carboxamide scaffold to design and synthesize novel molecules with specific biological activities.

Key objectives of these academic investigations include:

Drug Discovery and Development: The synthesis of libraries of pyrrolidine carboxamide derivatives to identify lead compounds for various diseases, including cancer, infectious diseases (like tuberculosis and malaria), and inflammatory conditions. evitachem.comblogspot.com

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of N,N-Dimethyl-3-pyrrolidinecarboxamide and related compounds and to evaluate how these changes affect their biological activity. This helps in understanding the key structural requirements for a desired therapeutic effect and in optimizing lead compounds.

Development of Novel Synthetic Methodologies: Researchers also focus on developing efficient and stereoselective methods for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives, which are precursors to compounds like N,N-Dimethyl-3-pyrrolidinecarboxamide. cymitquimica.com

In essence, this compound is a valuable tool for medicinal chemists and drug discovery scientists, providing a versatile platform for the creation of new and potentially life-saving medicines.

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of N,N-Dimethyl-3-pyrrolidinecarboxamide and its hydrochloride salt.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1211573-00-0 | bldpharm.com |

| Molecular Formula | C₇H₁₅ClN₂O | bldpharm.com |

| Molecular Weight | 178.66 g/mol | cymitquimica.com |

| Appearance | White solid crystal | bldpharm.com |

| Melting Point | ~160-165 °C | bldpharm.com |

| Solubility | Good solubility in water; soluble in alcohol and ether | bldpharm.com |

Table 2: Properties of Chiral Isomers of this compound

| Isomer | CAS Number | Molecular Formula | Molecular Weight |

| (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315593-37-3 | C₇H₁₅ClN₂O | 178.66 g/mol |

| (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315592-39-2 | C₇H₁₅ClN₂O | 178.66 g/mol |

Data for the above table was compiled from various chemical supplier catalogs. cymitquimica.com

Detailed Research Findings

While specific preclinical studies on this compound are not extensively published under this exact name, the research on its close analogs provides significant insight into its potential applications.

Table 3: Exemplary Research Findings on Pyrrolidine Carboxamide Derivatives

| Research Area | Key Finding | Compound Class | Reference |

| Antituberculosis | Identification of a series of potent inhibitors against M. tuberculosis InhA. | 5-Oxo-pyrrolidine carboxamides | evitachem.com |

| Anticancer (Hepatocellular Carcinoma) | Development of analogues with anticancer potency comparable to or greater than Sorafenib. | Pyrrolidine aryl carboxamides | evitachem.com |

| Anticancer (Dual Inhibition) | Synthesis of derivatives that dually inhibit EGFR and CDK2 with IC₅₀ values in the nanomolar range. | Pyrrolidine-carboxamide derivatives | blogspot.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211573-00-0 | |

| Record name | N,N-dimethylpyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl

Strategies for the De Novo Synthesis of the Pyrrolidinecarboxamide Core

De novo synthesis involves the construction of the pyrrolidine (B122466) ring from acyclic precursors. These methods are valued for their flexibility, allowing for the introduction of various substituents onto the heterocyclic core.

The most straightforward method for forming the amide bond is the direct condensation of a carboxylic acid with an amine. hepatochem.com In the context of N,N-Dimethyl-3-pyrrolidinecarboxamide, this involves coupling pyrrolidine-3-carboxylic acid with dimethylamine (B145610). This transformation requires the activation of the carboxylic acid, as it does not react directly with the amine under normal conditions. hepatochem.com This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common coupling reagents used in medicinal chemistry for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). hepatochem.comnih.gov To improve reaction efficiency and suppress side reactions, such as the racemization of chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov Other classes of reagents, such as phosphonium (B103445) salts (e.g., BOP) and aminium/uronium salts (e.g., HATU), have also proven effective, particularly for challenging couplings. hepatochem.comnih.gov More recent, "greener" approaches avoid traditional coupling reagents altogether, instead relying on the in-situ formation of thioester intermediates that readily react with amines in a one-pot process. nih.govbohrium.com

Table 1: Common Reagents for Direct Amide Coupling

| Reagent Class | Example(s) | Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DIC, DCC | HOBt, DMAP | Widely used, cost-effective. Additives improve rates and reduce racemization. hepatochem.comnih.gov |

| Aminium/Uronium | HATU, HBTU | DIPEA, Et3N | High efficiency, fast reaction times, suitable for complex substrates. nih.gov |

| Phosphonium | BOP, PyBOP | DIPEA, Et3N | Effective for sterically hindered amines and acids, though can be less atom-economical. hepatochem.com |

| Thioester Forming | DPDTC | None | Green, one-pot procedure that avoids traditional coupling agents. nih.govbohrium.com |

This table is generated based on data from multiple sources.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates most or all of the atoms from the starting materials. nih.gov The application of MCRs for the synthesis of pyrrolidine derivatives is a subject of ongoing research, offering a convergent and atom-economical alternative to linear syntheses. rsc.org

For the pyrrolidinecarboxamide core, a potential MCR could involve a [3+2] cycloaddition reaction. Such a strategy might use an azomethine ylide (the three-atom component) reacting with a substituted alkene (the two-atom component) to rapidly construct the five-membered pyrrolidine ring. If the alkene component is appropriately functionalized with a group that can be converted to the N,N-dimethylcarboxamide, this provides a rapid entry to the desired scaffold. The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR tool, though its direct application to form this specific substitution pattern can be challenging. nih.govyoutube.com

An alternative to direct, one-pot coupling is a two-step procedure where the carboxylic acid is first converted into a more reactive, isolable intermediate. hepatochem.com These "activated" derivatives can then be reacted with the amine in a separate step.

Acid Chlorides : The conversion of pyrrolidine-3-carboxylic acid to its corresponding acid chloride (or acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive species. This acid chloride can then be treated with dimethylamine to form the final amide. While highly efficient, the harsh conditions required for acid chloride formation can be incompatible with sensitive functional groups. hepatochem.com

Activated Esters : Carboxylic acids can be converted to activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. hepatochem.com These intermediates are stable enough to be purified but sufficiently reactive to undergo smooth aminolysis with dimethylamine under mild conditions.

Anhydrides : Symmetrical or mixed anhydrides can be formed from the carboxylic acid. For instance, pyrocarbonates like di-tert-butyl pyrocarbonate (Boc₂O) can be used as condensing reagents to activate carboxylic acids, which then react with an amine. nih.gov

Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient and selective. In the context of amide bond formation, various organocatalytic systems have been developed. For example, certain boron-based catalysts can facilitate direct amidation reactions, proceeding through a key bicyclic borate (B1201080) intermediate. mdpi.com Other systems, like those based on tropone (B1200060) or S-N/Se-Se heteroatom bonds, can catalytically generate activated acid species in the presence of a stoichiometric oxidant or activator. mdpi.com These catalytic methods reduce the need for stoichiometric coupling reagents, aligning with the principles of green chemistry.

Catalysis is also fundamental in constructing the pyrrolidine ring itself, particularly in asymmetric synthesis, where chiral catalysts guide the formation of a specific stereoisomer.

Stereoselective Synthesis and Chiral Resolution Techniques for Pyrrolidinecarboxamide Stereoisomers

The pyrrolidine ring in N,N-Dimethyl-3-pyrrolidinecarboxamide contains a stereocenter at the C-3 position, meaning it can exist as two enantiomers ((R) and (S)). The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of paramount importance in pharmaceutical chemistry. nih.gov

Several key strategies are employed to achieve the synthesis of enantiomerically pure pyrrolidinecarboxamides. mdpi.comnih.gov

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral molecules as starting materials. For pyrrolidines, L-proline and pyroglutamic acid are common chiral precursors. nih.gov For instance, (R)-phenylglycinol has been used to synthesize trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents. nih.gov

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, tert-butanesulfinamide has been successfully used as a chiral auxiliary to perform an asymmetric Tsuji-Trost allylation, leading to the formation of chiral pyrrolidine scaffolds with high diastereoselectivity. nih.gov

Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst creates a large amount of a chiral product.

Organocatalysis : Chiral amines, particularly those derived from proline, are effective catalysts for various asymmetric transformations. mdpi.comresearchgate.net For instance, the enantioselective Michael addition of nitroalkanes to specific enoates, catalyzed by organocatalysts, has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving up to 97% enantiomeric excess (ee) in just two steps. rsc.orgoist.jp

Metal Catalysis : Chiral complexes of metals like rhodium, palladium, or scandium can catalyze a range of enantioselective reactions. Asymmetric hydroformylation and conjugate additions are powerful methods for setting stereocenters during the formation of the pyrrolidine ring or its precursors. researchgate.net

Table 2: Selected Asymmetric Strategies for Pyrrolidine Synthesis

| Strategy | Key Transformation | Catalyst / Auxiliary | Stereochemical Outcome |

|---|---|---|---|

| Organocatalysis | Michael Addition | Diarylprolinol Silyl Ether | Excellent enantioselectivity. researchgate.net |

| Organocatalysis | Michael Addition | N/A (Organocatalytic) | 97% ee for 5-methylpyrrolidine-3-carboxylic acid. rsc.orgoist.jp |

| Chiral Auxiliary | Tsuji-Trost Allylation | tert-Butanesulfinamide | High yields and diastereoselectivities. nih.gov |

| Chiral Pool | Diastereoselective Grignard Addition | (R)-Phenylglycinol | Synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov |

This table is generated based on data from multiple sources.

Diastereoselective and Enantioselective Methodologies

The generation of specific stereoisomers of substituted pyrrolidines is crucial for their application in medicinal chemistry, as different enantiomers and diastereomers often exhibit distinct biological activities. nih.gov Various methodologies have been developed to achieve high levels of stereocontrol in the synthesis of pyrrolidine derivatives, which can be conceptually applied to the synthesis of N,N-Dimethyl-3-pyrrolidinecarboxamide.

Azomethine Ylide Cycloadditions: A prominent method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.orgacs.org This approach is highly atom-economical and can create up to four new contiguous stereocenters with a high degree of regio- and stereoselectivity. mappingignorance.orgacs.org The stereochemical outcome of the cycloaddition can be influenced by the choice of metal catalyst (e.g., Cu(I) or Ag(I)) and chiral ligands, which can direct the reaction towards either the exo or endo adduct. mappingignorance.org Computational studies have shown that electronic effects within the dipolarophile can alter the reaction mechanism, leading to efficient polarization and high stereoselectivity. mappingignorance.org

Copper-Promoted Aminooxygenation: A diastereoselective synthesis of disubstituted pyrrolidines can be achieved through the copper(II)-promoted intramolecular aminooxygenation of alkenes. nih.gov The diastereoselectivity of this reaction is dependent on the position of substituents on the alkene substrate. For instance, α-substituted 4-pentenyl sulfonamides tend to form 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1), while γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts with moderate selectivity (around 3:1). nih.gov

Michael Addition Reactions: Organocatalytic enantioselective Michael addition reactions represent another powerful tool for the synthesis of highly enantiomerically enriched pyrrolidine derivatives. For example, the Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (e.g., 97% ee). rsc.orgrsc.org These intermediates can then be further transformed into the desired pyrrolidine derivatives.

Table 1: Comparison of Stereoselective Methodologies for Pyrrolidine Synthesis

| Methodology | Key Features | Stereochemical Control | Reported Selectivity | Reference |

|---|---|---|---|---|

| Azomethine Ylide Cycloaddition | Atom-economical, potential for four new stereocenters. | Catalyst and ligand controlled (exo/endo). | High diastereo- and enantioselectivities. | mappingignorance.org, acs.org |

| Copper-Promoted Aminooxygenation | Intramolecular cyclization of alkene substrates. | Substituent position on the alkene directs diastereoselectivity. | >20:1 dr for 2,5-cis; ~3:1 dr for 2,3-trans. | nih.gov |

| Michael Addition | Organocatalytic, synthesis of enantiomerically enriched precursors. | Chiral organocatalyst directs enantioselectivity. | Up to 97% ee for pyrrolidine-3-carboxylic acid precursors. | rsc.org, rsc.org |

Derivatization Strategies and Functional Group Transformations on the Pyrrolidine and Amide Moieties

The chemical modification of N,N-Dimethyl-3-pyrrolidinecarboxamide allows for the exploration of structure-activity relationships and the development of new analogues with tailored properties. These transformations can target the amide bond, the pyrrolidine ring, or involve the introduction of new functional groups.

Chemical Reactivity of the Amide Bond (e.g., Hydrolysis, Dehydration)

The N,N-dimethylamide functionality is generally stable, but can undergo chemical transformations under specific conditions.

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation. For tertiary amides like N,N-dimethylamides, this typically requires vigorous conditions.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-N bond yield the carboxylic acid and dimethylamine. pearson.com

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate leads to the formation of a carboxylate salt and dimethylamine. pearson.com Tertiary amides are generally more difficult to hydrolyze under basic conditions than primary or secondary amides. arkat-usa.org Milder methods, such as using NaOH in a mixture of dichloromethane (B109758) and methanol (B129727), have been developed for the hydrolysis of N,N-substituted amides. umich.eduresearchgate.net

Dehydration: While less common for a pre-formed amide, the reverse reaction, the formation of the amide from a carboxylic acid and an amine, often involves the use of dehydrating agents. Conceptually, further reaction at the amide carbonyl is possible, though less typical than hydrolysis.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring itself is a versatile scaffold that can be modified at various positions.

α-C-H Functionalization: Direct functionalization of the C-H bonds at the α-position to the nitrogen atom is a powerful strategy for introducing substituents. Redox-neutral methods have been developed for the α-C-H arylation of pyrrolidines using a quinone monoacetal as an oxidizing agent and a base such as DABCO. rsc.org This allows for the introduction of various aryl groups at the position adjacent to the nitrogen.

Ring Expansion and Contraction: More complex skeletal modifications are also possible. For instance, an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridines can lead to the diastereoselective synthesis of functionalized pyrrolidines. rsc.org Conversely, photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. nih.gov

Introduction of Exogenous Functionalities

The introduction of new functional groups onto the pyrrolidine scaffold can significantly alter its properties.

Functionalization via Derivatization Reagents: Chiral pyrrolidine-containing molecules can themselves be used as derivatization reagents. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine has been developed as a reagent for the enantiomeric separation and sensitive detection of chiral carboxylic acids. researchgate.net

Introduction of Silyl Groups: Silyl-substituted pyrrolidines can be synthesized with high diastereoselectivity through a one-pot, four-step protocol involving the addition of a silyllithium reagent to a diaryl olefin, followed by addition to a chiral sulfinimine and subsequent intramolecular cyclization. nih.govacs.org

Synthesis of Functionalized Pyrrolidones: Arylsulfonamides can react with cyclopropane (B1198618) diesters in a one-pot process to form α-arylated pyrrolidinones. This cascade involves nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and lactam formation. nih.gov

Table 2: Examples of Derivatization and Functionalization Reactions

| Transformation | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Amide Hydrolysis (Basic) | NaOH, H₂O, heat | 3-Pyrrolidinecarboxylic acid and dimethylamine | pearson.com |

| α-C-H Arylation | Quinone monoacetal, aryl boronic acid, DABCO, toluene, 60 °C | Introduction of an aryl group at the α-position of the pyrrolidine ring. | rsc.org |

| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Diastereoselective formation of functionalized pyrrolidines. | rsc.org |

| Introduction of Silyl Groups | Silyllithium reagent, diaryl olefin, chiral sulfinimine | Diastereoselective synthesis of silyl-substituted pyrrolidines. | nih.gov, acs.org |

Scale-up Considerations in Research Synthesis

The transition from laboratory-scale synthesis to larger-scale production of a target molecule like N,N-Dimethyl-3-pyrrolidinecarboxamide HCl presents several challenges. Key considerations include the safety, efficiency, and reproducibility of the synthetic route.

For pyrrolidine derivatives intended as active pharmaceutical ingredients (APIs), the final purification steps, typically involving crystallization and salt formation, are critical for defining the material's physical properties such as purity, polymorphism, and particle size distribution. chimia.ch The choice of solvent is crucial, and for large-scale production, the potential for solvent recovery should be considered early in the process development. chimia.ch

In a multi-gram scale synthesis of spirocyclic pyrrolidines, a bromine-mediated cyclization of a cyclic homoallylamine derivative was successfully reproduced at a 30g scale. acs.org However, certain steps, such as hydroboration-oxidation, were identified as potentially problematic for further scale-up. acs.org Optimization of reaction conditions, such as catalyst choice (e.g., replacing HBF₄·Et₂O with the more convenient BF₃·Et₂O) and temperature control, can lead to significant improvements in yield and facilitate a smoother transition to larger scales. acs.org

The industrial synthesis of the parent pyrrolidine ring is often achieved by the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a supported cobalt- and nickel oxide catalyst. wikipedia.org While not directly applicable to the synthesis of a substituted pyrrolidinecarboxamide, this illustrates the robust conditions often required for large-scale heterocyclic synthesis. For more complex, multi-step syntheses typical for pharmaceutical intermediates, process development focuses on identifying and controlling critical process parameters to ensure consistent product quality. chimia.ch

Advanced Spectroscopic and Structural Characterization in Research of N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl and its analogs. Through the application of one-dimensional and two-dimensional NMR experiments, researchers can gain profound insights into the molecular framework, connectivity, and stereochemistry of these compounds.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural characterization of pyrrolidine (B122466) derivatives. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. For instance, in a typical ¹H NMR spectrum of a pyrrolidine derivative, distinct signals will correspond to the protons on the pyrrolidine ring, the N,N-dimethyl groups, and any substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states (sp³, sp², sp). For example, the carbonyl carbon of the carboxamide group in this compound would appear at a characteristic downfield chemical shift, typically in the range of 165-170 ppm.

| ¹H NMR Data for a Representative Pyrrolidine Derivative | |

| Proton Type | Typical Chemical Shift (δ, ppm) |

| N-CH₃ | 2.8 - 3.2 |

| Pyrrolidine Ring CH₂ | 1.8 - 3.8 |

| Pyrrolidine Ring CH | 2.5 - 4.0 |

| ¹³C NMR Data for a Representative Pyrrolidine Derivative | |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| Pyrrolidine Ring CH₂ | 25 - 60 |

| Pyrrolidine Ring CH | 40 - 70 |

| C=O (Amide) | 165 - 175 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC)

To unravel more complex structural details and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. This is particularly useful for establishing the connectivity of protons within the pyrrolidine ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal on one axis to its directly bonded carbon signal on the other axis. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. youtube.com

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides critical information about the functional groups present in this compound and its derivatives. nih.gov These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

In the FT-IR spectrum of a pyrrolidine carboxamide, key vibrational bands would include:

C=O stretch: A strong absorption band typically observed in the region of 1630-1680 cm⁻¹, characteristic of the amide carbonyl group. berkeley.edu

C-N stretch: This vibration, associated with the amide linkage and the pyrrolidine ring, appears in the fingerprint region. berkeley.edu

N-H stretch (of the HCl salt): A broad absorption is expected in the region of 2400-3300 cm⁻¹ due to the protonated amine.

C-H stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and methyl groups are observed around 2850-3000 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. While strong in IR, the C=O stretch is often a weaker band in Raman, whereas non-polar bonds may show stronger signals. Together, these techniques offer a more complete picture of the molecular vibrations. nih.gov

| Key Vibrational Frequencies for a Pyrrolidine Carboxamide Derivative | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (Amide I) | 1630 - 1680 |

| N-H bend (Amide II) | 1510 - 1570 |

| C-N stretch (Amide III) | 1250 - 1350 |

| C-H (Aliphatic) | 2850 - 3000 |

| N⁺-H stretch (HCl Salt) | 2400 - 3300 (broad) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of such compounds. nih.gov Under mass spectrometric conditions, the molecule can fragment in a predictable manner, providing valuable structural information. A common fragmentation pathway for amides involves the cleavage of the N-CO bond. nih.govrsc.org For N,N-Dimethyl-3-pyrrolidinecarboxamide, this would lead to the formation of a characteristic acylium ion. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. rsc.org

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the spatial arrangement of the substituents. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and its derivatives and for the assessment of their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions and assessing the purity of isolated products. In the context of the synthesis of this compound, TLC allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

While specific research findings detailing the TLC analysis of this compound are not extensively documented in publicly available literature, the technique would typically involve the use of a silica (B1680970) gel plate as the stationary phase. The choice of mobile phase, a critical parameter, would be empirically determined to achieve optimal separation of the compound from any impurities. A common solvent system for similar amine compounds might consist of a mixture of a relatively nonpolar solvent, such as dichloromethane (B109758) or ethyl acetate, and a polar solvent, like methanol (B129727) or ammonia (B1221849), to ensure adequate migration and separation on the silica plate. Visualization of the spots would likely be achieved through staining with an appropriate agent, such as potassium permanganate (B83412) or ninhydrin, given the amine functionality. The retention factor (Rf) value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a key identifier for the compound in a specific solvent system.

Table 1: Illustrative TLC Parameters for Amine Compounds

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1) |

| Visualization | Potassium Permanganate Stain |

| Expected Rf | Dependent on empirical determination |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and quantitative analysis of this compound. The technique offers superior resolution and sensitivity compared to TLC. A typical HPLC method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector.

For chiral molecules such as the enantiomers of N,N-Dimethyl-3-pyrrolidinecarboxamide, Chiral HPLC is the gold standard for determining enantiomeric purity. This is crucial as different enantiomers of a compound can exhibit distinct biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The mobile phase in chiral separations is often a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).

Table 2: Representative HPLC and Chiral HPLC Conditions

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Retention Time | Compound-specific, to be determined | Separation of (R) and (S) enantiomers |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This data is fundamental for confirming the empirical formula of a newly synthesized substance. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₅ClN₂O.

The molecular weight of this compound is 178.66 g/mol . The theoretical percentages of each element are as follows:

Carbon (C): (7 * 12.011 / 178.66) * 100 = 47.06%

Hydrogen (H): (15 * 1.008 / 178.66) * 100 = 8.46%

Chlorine (Cl): (1 * 35.453 / 178.66) * 100 = 19.84%

Nitrogen (N): (2 * 14.007 / 178.66) * 100 = 15.68%

Oxygen (O): (1 * 15.999 / 178.66) * 100 = 8.96%

In a research setting, the experimentally determined percentages from an elemental analyzer are compared against these theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 47.06 | Data not available |

| Hydrogen (H) | 8.46 | Data not available |

| Chlorine (Cl) | 19.84 | Data not available |

| Nitrogen (N) | 15.68 | Data not available |

| Oxygen (O) | 8.96 | Data not available |

Preclinical Pharmacological Investigations and Mechanistic Elucidation of N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl

In Vitro Cellular Activity Studies in Disease Models (Non-human)

The therapeutic potential of the pyrrolidine (B122466) scaffold has been explored in various non-human cellular disease models, particularly in oncology.

Studies have investigated the antiproliferative effects of pyrrolidine derivatives against various cancer cell lines. One study evaluated two such derivatives against the DLD-1 human colon adenocarcinoma cell line and the CCD-18CO normal colon fibroblast cell line using MTT and Real-Time Cell Analysis (RTCA) assays. researchgate.net The compounds were tested at concentrations of 25, 50, and 100 µM for 24 hours. researchgate.net The results indicated that the pyrrolidine-derived compounds possessed antiproliferative activity against the DLD-1 cancer cell line. researchgate.netdergipark.org.tr It was also noted that the compounds exhibited some antiproliferative effects against the normal cell line as well. researchgate.net

| Cell Line | Cell Type | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|---|

| DLD-1 | Colon Cancer | 25 | Data Not Specified | researchgate.net |

| 50 | Data Not Specified | |||

| 100 | Data Not Specified | |||

| CCD-18CO | Normal Colon Fibroblast | 25 | Data Not Specified | researchgate.net |

| 50 | Data Not Specified | |||

| 100 | Data Not Specified |

The broader class of pyrrolidine derivatives has demonstrated significant anticancer potential across various studies. For example, certain synthesized pyrrolidone derivatives showed inhibitory effects on the viability of human A549 lung epithelial cells. mdpi.com Additionally, other pyrrolidine-containing compounds have been reported to have activity against breast cancer (MCF-7) and neuroblastoma (SH-SY5Y) cell lines, further underscoring the importance of this chemical scaffold in anticancer drug discovery. nih.govnih.gov

Antimicrobial and Antitubercular Activity in Culture

No studies reporting the in vitro evaluation of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl for antimicrobial or antitubercular activity were identified. While research exists on various pyrrolidine derivatives and their potential as antimicrobial and antitubercular agents, data specifically on this compound is not available in the searched scientific databases.

Anti-inflammatory Mechanisms in Cellular Models

A comprehensive search for preclinical studies investigating the anti-inflammatory mechanisms of this compound in cellular models yielded no results. There is no available information on the effects of this specific compound on inflammatory pathways in cell lines such as macrophages or other relevant cellular systems.

Mechanistic Studies in Preclinical In Vivo Animal Models

No in vivo studies in animal models were found that investigated the mechanistic pathways associated with this compound.

There are no published preclinical studies on the neurobiological activity of this compound in rodent models. Specifically, no data is available regarding its potential anticonvulsant properties or its mechanism of action within the central nervous system.

No in vivo research was identified that explored the modulation of any physiological pathways by this compound in animal systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of pyrrolidine (B122466) derivatives is profoundly influenced by the nature and position of various substituents. These modifications can alter the compound's size, shape, electronics, and lipophilicity, thereby affecting its binding affinity, selectivity, and pharmacokinetic profile.

Substitutions on the pyrrolidine ring are a key strategy for modulating the pharmacological profile of this class of compounds. Research on related scaffolds, such as pyrrolidine-2,5-diones, demonstrates that the activity is highly sensitive to substituents at the 3-position of the ring. nih.gov For instance, in a series of anticonvulsant agents, the type of substituent at this position determined the activity profile. nih.gov

A study on pyrrolidine-2,5-dione derivatives revealed that different substituents at the 3-position conferred varying degrees of protection in anticonvulsant tests. nih.gov This highlights the principle that even minor changes to the pyrrolidine core can lead to significant shifts in biological endpoints.

Table 1: Impact of C-3 Substituents on Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs

| Substituent at C-3 | Most Favorable Activity Test |

| Benzhydryl | scPTZ test |

| Isopropyl | scPTZ test |

| Methyl | MES test |

| Unsubstituted | MES test |

This table illustrates how different substituents at the 3-position of a related pyrrolidine scaffold can tailor the compound's activity towards different models of epilepsy (scPTZ vs. MES tests). Data sourced from a SAR analysis on anticonvulsant derivatives. nih.gov

Conversely, hydrophobic modifications like benzyl (B1604629) and naphthyl groups were shown to stabilize intramolecularly folded single-stranded structures, suggesting that such changes can promote specific conformations through favorable hydrophobic interactions. nih.gov Applying this principle to N,N-Dimethyl-3-pyrrolidinecarboxamide HCl, altering the N,N-dimethyl substituents to other alkyl, aryl, or functionalized groups would be expected to modulate:

Solubility and Lipophilicity: Affecting cell permeability and distribution.

Steric Profile: Influencing the fit within a target's binding pocket.

Hydrogen Bond Acceptor Strength: Modifying interactions with protein residues.

Attaching aromatic or heteroaromatic rings to the pyrrolidine scaffold is a common strategy to explore interactions with specific binding pockets in biological targets. The electronic properties of these rings, modified by substituents, are crucial for activity.

Halogenation: Halogens like fluorine, chlorine, and bromine are frequently used to enhance activity. Their effect is often position-dependent. In one study on pyrrolidine-derived thiosemicarbazones, the inhibitory activity followed the order of Br > Cl > F. nih.gov However, increasing the number of halogen substitutions sometimes leads to decreased potency, possibly due to negative inductive effects. nih.gov In another series of compounds, 3,4-dichlorophenylpiperazine derivatives were found to be active in multiple anticonvulsant tests. nih.gov

Methoxy (B1213986) Groups: The influence of methoxy (–OCH3) groups is highly dependent on their position. In a series of dihydrofolate reductase inhibitors, a para-methoxy substitution resulted in significantly better inhibitory potency compared to a meta-methoxy group. nih.gov Methoxy groups can act as hydrogen bond acceptors and alter the electronic distribution of the aromatic ring. However, they can also introduce steric hindrance that affects the molecule's conformation and lipophilicity. nih.gov

Trifluoromethyl Groups: The trifluoromethyl (–CF3) group is a strong electron-withdrawing group that can significantly enhance metabolic stability and membrane permeability. In several studies, the presence of a 3-trifluoromethylphenyl group was associated with the most potent activity in the series, particularly in the maximal electroshock (MES) anticonvulsant test. nih.gov

Table 2: Effect of Aromatic Substituents on Biological Activity of Pyrrolidine Analogs

| Substituent | Position | Observation | Biological Target/Test | Reference |

| 3-Trifluoromethylphenyl | 3 | Most active in series | MES Anticonvulsant Test | nih.gov |

| 3,4-Dichlorophenyl | 3 | Active in both MES and scPTZ tests | Anticonvulsant Tests | nih.gov |

| Methoxy | para | More potent than meta-substitution | Dihydrofolate Reductase | nih.gov |

| Methoxy | meta | Less potent than para-substitution | Dihydrofolate Reductase | nih.gov |

| Halogens (Br, Cl, F) | - | Potency order: Br > Cl > F | Dihydrofolate Reductase | nih.gov |

Stereochemical Aspects of this compound's Activity

Stereochemistry is a critical determinant of biological activity for pyrrolidine-based compounds. nih.gov The pyrrolidine ring in this compound contains a chiral center at the C-3 position. This means the compound can exist as two enantiomers, (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide and (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov One enantiomer may bind with high affinity to the target protein, while the other may be significantly less active or even interact with a different target altogether. This differential binding is due to the specific three-dimensional arrangement of atoms, which must complement the topography of the binding site. Therefore, the spatial orientation of the N,N-dimethylcarboxamide group relative to the pyrrolidine ring is crucial for establishing the key interactions that lead to a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models generate mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization.

For pyrrolidine analogs, QSAR models have been successfully developed. In one study on 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, a robust QSAR model was created using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov The model identified several key molecular descriptors that determine inhibitory activity:

Shape Flexibility Index: Relates to the molecule's conformational adaptability. nih.gov

Ipso Atom E-state Index: An electronic and topological descriptor. nih.gov

Dipole Moment: An electrostatic parameter reflecting charge distribution. nih.gov

Such models are validated using statistical metrics like r² (coefficient of determination) and q² (cross-validated r²), which assess the model's predictive power. nih.gov A validated QSAR model serves as a valuable predictive tool to optimize the design of future analogs with potentially enhanced activity. nih.gov

Ligand Efficiency and Other Pharmacological Efficiency Metrics in Preclinical Research

In preclinical research, it is not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) is a widely used metric that normalizes the binding affinity of a compound (often expressed as Gibbs free energy, ΔG) by its size (typically the number of non-hydrogen atoms, NHA). nih.gov

Ligand Efficiency (LE) = -ΔG / NHA

LE helps researchers identify compounds that make the most potent interactions with a target on a per-atom basis. It is particularly useful in fragment-based drug discovery and hit-to-lead optimization. A high LE value suggests that the compound has a highly optimized binding mode, making it an attractive starting point for further development. For example, two compounds, a 10-atom fragment with millimolar affinity and a 20-atom lead with micromolar affinity, could be considered equally efficient. nih.gov

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric balances potency (pIC50 or pKi) against lipophilicity (logP or clogP). It is calculated as pIC50 - logP. High LLE values are desirable, as they indicate that a compound achieves potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.

These efficiency metrics are crucial in preclinical research for selecting and prioritizing candidates that possess a better balance of properties, increasing the likelihood of success in later stages of drug development.

Computational and Theoretical Chemistry Studies of N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and ligand-protein interaction simulations are computational techniques used to predict how a small molecule (ligand), such as N,N-Dimethyl-3-pyrrolidinecarboxamide HCl, might bind to a larger molecule, typically a protein. These methods are crucial in drug discovery and molecular biology for understanding potential biological activity.

Elucidation of Binding Modes and Key Interactions with Target Proteins

This subsection would typically detail the specific orientation and conformation of this compound when bound to a target protein. It would identify the key amino acid residues in the protein's binding site that interact with the compound. These interactions could include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. The analysis would provide insights into the stability and specificity of the binding. Without experimental or simulation data, the binding modes for this specific compound cannot be elucidated.

Identification of Potential Binding Sites and Allosteric Modulation

Molecular docking can also be used to identify potential binding sites on a protein's surface. This is not limited to the active site (orthosteric site) but also includes other sites (allosteric sites). Binding to an allosteric site can modulate the protein's activity, a mechanism known as allosteric modulation. A detailed study would report on potential binding pockets for this compound on various proteins and analyze the possibility of it acting as an allosteric modulator. Such specific predictions are not available in the current body of literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. For this compound, MD simulations could be used to study its conformational flexibility in different environments (e.g., in water or bound to a protein). These simulations can also offer a more detailed understanding of the binding and unbinding process from a target protein, revealing the pathways and energetic changes involved. Currently, there are no published MD simulation studies specifically focused on this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of a molecule in detail. These methods provide information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. An FMO analysis of this compound would provide its HOMO and LUMO energy levels and their distribution across the molecule, offering insights into its potential chemical reactions. Specific FMO data for this compound is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the chemical bonds and lone pairs. For this compound, an NBO analysis would quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions. This analysis helps to understand the molecule's stability and the nature of its intramolecular interactions. Detailed NBO analysis results for this specific compound have not been reported in the literature.

Electrostatic Potential and Noncovalent Interaction Analysis

Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green denotes regions of neutral potential. For this compound, one would anticipate a positive potential around the protonated nitrogen of the pyrrolidine (B122466) ring and the hydrogen of the amide group, while a negative potential would be expected around the carbonyl oxygen.

Noncovalent Interaction Analysis

Noncovalent interactions (NCIs) play a pivotal role in supramolecular chemistry, molecular recognition, and drug-receptor binding. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be studied using computational methods like the Reduced Density Gradient (RDG) analysis. This method allows for the visualization and characterization of NCIs in three-dimensional space. In the context of this compound, the key noncovalent interactions would likely involve the chloride ion interacting with the protonated pyrrolidine nitrogen and potentially other hydrogen bond donors in the molecule. Intermolecular hydrogen bonding between the amide group of one molecule and the carbonyl group of another could also be a significant factor in its solid-state structure. A theoretical investigation would help in quantifying the strength and nature of these interactions. mdpi.comresearchgate.netnih.govscielo.org.mx

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Specific pharmacophore models for this compound and its use in virtual screening for analog discovery have not been detailed in the available literature. Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. nih.gov

A pharmacophore model for a molecule like this compound would typically include features such as hydrogen bond donors (the N-H of the protonated pyrrolidine), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic centers. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new analogs with similar biological activity.

The general workflow for pharmacophore modeling and virtual screening includes:

Feature Identification : Defining the key chemical features of the lead molecule, this compound.

Model Generation : Creating a 3D arrangement of these features.

Model Validation : Testing the model's ability to distinguish between known active and inactive compounds.

Database Screening : Searching large compound libraries for molecules that fit the pharmacophore model.

Hit Identification and Optimization : Identifying promising candidates for further experimental testing and lead optimization.

This approach can significantly accelerate the discovery of new and improved analogs of a lead compound.

Metabolic Investigations and Preclinical Pharmacokinetics of N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl

In Vitro Metabolic Stability Studies in Biological Matrices (e.g., Liver Microsomes, Hepatocytes, S9 Fractions from Animal Models)

No studies detailing the in vitro metabolic stability of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl in common biological matrices such as liver microsomes, hepatocytes, or S9 fractions from preclinical animal models were found in the public domain. Information on the rate of metabolism or the half-life of the compound under these conditions is therefore unavailable.

Identification and Characterization of Metabolites in Preclinical Systems

There is no available information on the identification and characterization of metabolites of this compound in any preclinical system. Research that would typically identify the chemical structures of metabolites formed is absent from the scientific literature.

Elucidation of Enzyme-Mediated Biotransformation Pathways (e.g., Cytochrome P450 Metabolism)

The specific enzymes involved in the biotransformation of this compound have not been documented. Consequently, there is no information regarding the role of key metabolic enzyme families, such as Cytochrome P450, in the breakdown of this compound.

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion kinetics)

No preclinical in vivo pharmacokinetic studies for this compound in any animal models have been published. Data on its absorption, distribution, and excretion kinetics are not available.

Comparative Preclinical Metabolism and Species Differences

Due to the lack of metabolic data in any single species, no comparative analysis of the metabolism of this compound across different preclinical species can be provided.

Emerging Research Applications and Future Directions for N,n Dimethyl 3 Pyrrolidinecarboxamide Hcl in Academic Research

Development as a Chemical Probe for Biological Pathways

While direct studies utilizing N,N-Dimethyl-3-pyrrolidinecarboxamide HCl as a chemical probe are in nascent stages, the broader class of pyrrolidine (B122466) carboxamides has shown significant promise in elucidating complex biological pathways. The inherent structural features of the pyrrolidine scaffold make it a versatile backbone for designing targeted molecules. Researchers are actively exploring the synthesis of derivatives of this compound to modulate the activity of specific enzymes and receptors. The aim is to develop potent and selective chemical probes that can be used to investigate the roles of these proteins in cellular signaling and disease progression. The dimethylcarboxamide functional group offers a handle for further chemical modification, allowing for the attachment of reporter tags or photoaffinity labels, which are crucial for target identification and validation studies.

Potential Applications as a Reagent or Solvent in Organic Synthesis

The unique chemical properties of this compound suggest its potential utility as a specialized reagent or solvent in organic synthesis. Its structure, incorporating a tertiary amine, an amide, and a chiral center, presents opportunities for its use in asymmetric synthesis or as a ligand in catalysis. Furthermore, related compounds, such as carboxylic acid N-[3-(dimethylamino)propyl]amides, have been investigated as cationic surfactants. researchgate.net This suggests that this compound could find applications in phase-transfer catalysis or as an additive to influence the course of reactions in biphasic systems. Its polar nature and potential for hydrogen bonding could also make it a useful solvent for specific classes of reactions, although its reactivity would need to be carefully considered.

Exploration in Material Science Research for Novel Compound Development

The exploration of this compound in material science is an area ripe for investigation. The pyrrolidine ring and the amide functionality are common motifs in polymers and functional materials. The incorporation of this compound as a monomer or a modifying agent could lead to the development of novel materials with tailored properties. For instance, its chirality could be exploited in the synthesis of chiral polymers for separation science or as components of advanced optical materials. The hygroscopic nature of the hydrochloride salt could also be leveraged in the design of humidity-sensing materials or as a component in ionic liquids.

Advancement of Analytical Methodologies for Research Quantitation

The advancement of research involving this compound necessitates the development of robust analytical methods for its quantification in various matrices. While specific methods for this compound are not widely published, techniques applied to structurally similar molecules can be adapted. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of 2-(dimethylamino)thioacetamide, a related impurity in a pharmaceutical product. researchgate.net This methodology, which involves careful selection of the column, mobile phase, and detector, provides a solid foundation for creating a validated analytical method for this compound. Such a method would be crucial for pharmacokinetic studies, metabolism investigations, and quality control of the compound for research purposes.

Table 1: Potential Analytical Techniques for this compound

| Analytical Technique | Potential Application | Key Considerations |

| RP-HPLC | Quantification in biological fluids and reaction mixtures | Column chemistry, mobile phase composition, detector selection (UV, MS) |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Derivatization may be required to improve volatility and thermal stability |

| Mass Spectrometry (MS) | Structural elucidation and sensitive detection | Choice of ionization source (ESI, APCI) and mass analyzer (quadrupole, TOF) |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment | 1H and 13C NMR for structural information, qNMR for quantitative analysis |

Integration with Systems Biology and Cheminformatics for Comprehensive Data Analysis

Systems biology and cheminformatics offer powerful tools to explore the potential biological activities and interactions of this compound. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, have been successfully applied to other pyrrolidine carboxamide derivatives to design potent inhibitors of biological targets like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net These in silico methods can be used to predict the potential targets of this compound and to guide the design of focused compound libraries for screening. By integrating computational predictions with experimental data, researchers can build comprehensive models of the compound's mechanism of action and its effects on biological systems.

Identification of Unexplored Research Avenues and Mechanistic Questions

Despite the growing interest in pyrrolidine carboxamides, several research avenues for this compound remain largely unexplored. A primary mechanistic question is the identification of its specific biological targets. High-throughput screening and chemoproteomics approaches could be employed to uncover its protein binding partners. Furthermore, its metabolic fate and potential for bioactivation are unknown and represent a critical area for future investigation. The stereochemistry of the compound is another important aspect, and the differential biological activities of its enantiomers warrant detailed study.

Table 2: Unexplored Research Areas for this compound

| Research Area | Key Questions | Potential Approaches |

| Target Identification | What are the primary biological targets of the compound? | Affinity chromatography, chemical proteomics, yeast three-hybrid screening |

| Mechanism of Action | How does it exert its biological effects at the molecular level? | Enzymatic assays, cell-based signaling pathway analysis, structural biology |

| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted? | In vitro and in vivo ADME studies, metabolite identification |

| Stereospecificity | Do the enantiomers exhibit different biological activities? | Chiral synthesis and separation, comparative biological evaluation |

Rational Design of Next-Generation Pyrrolidinecarboxamide Research Scaffolds

The structural framework of this compound serves as an excellent starting point for the rational design of next-generation research scaffolds. Building on the successes in designing novel pyrrolidine carboxamide analogues as potential chemotherapeutic agents, medicinal chemists can systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties. nih.govelsevierpure.com Structure-based drug design, guided by the crystal structures of target proteins, can inform the modifications to the pyrrolidine ring, the carboxamide linker, and the N,N-dimethyl moiety to enhance interactions with the binding site. The development of synthetic methodologies that allow for diverse and efficient derivatization of the scaffold will be crucial for generating novel compound libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-pyrrolidinecarboxamide HCl, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) of pyrrolidinecarboxylic acid derivatives with dimethylamine, followed by HCl salt formation. Optimization involves controlling stoichiometry (e.g., 1.2:1 DCC-to-acid ratio) and reaction time (24–48 hours under reflux in dichloromethane). Monitoring via TLC or HPLC ensures completion . For chiral variants (e.g., (R)-isomer), asymmetric synthesis or resolution using chiral auxiliaries is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, dimethylamide at δ 2.8–3.1 ppm).

- HPLC : Assess purity (>98%) with a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA).

- Elemental Analysis : Verify chloride content (theoretical ~16.3% for HCl salt).

Storage at 2–8°C in airtight containers prevents hygroscopic degradation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 1–10) at 25°C. Hydrolysis of the amide bond is likely under strong acidic/basic conditions (pH <2 or >9).

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >150°C for pyrrolidine derivatives).

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay models?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Strategies include:

- Dose-Response Curves : Compare EC50 values across models (e.g., in vitro vs. ex vivo).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites influencing results.

- Statistical Analysis : Apply ANOVA (as in dissolution studies ) to assess variability significance.

Q. What strategies are effective for enhancing the enantiomeric purity of chiral this compound derivatives?

- Methodological Answer : For (R)- or (S)-isomers:

- Chiral Chromatography : Use columns with cellulose-based phases (e.g., Chiralpak IA) and ethanol/hexane mobile phases.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. How does the hygroscopic nature of this HCl salt impact formulation in drug delivery systems?

- Methodological Answer : Hygroscopicity (common in hydrochloride salts ) complicates solid dosage forms. Mitigation approaches:

- Lyophilization : Convert to a free base and reconstitute in situ.

- Excipient Blending : Use silica or starch to adsorb moisture.

- Coating Technologies : Apply enteric coatings to minimize humidity exposure during storage .

Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., receptors or enzymes)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target proteins (e.g., dopamine receptors). Validate with MD simulations (100 ns trajectories) to assess binding stability. Cross-reference with SAR data from analogous pyrrolidinecarboxamides .

Contradiction Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C.

- Counterion Effects : Compare HCl salt vs. free base solubility (e.g., HCl salt is water-soluble; free base may prefer organic solvents).

- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to improve dissolution .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in primary vs. cancer cell lines?

- Methodological Answer :

- Negative Controls : Use untreated cells and vehicle (e.g., DMSO at <0.1%).

- Positive Controls : Include known cytotoxins (e.g., cisplatin).

- Cell Viability Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) to distinguish apoptosis from necrosis.

- Dose Normalization : Account for differences in cell doubling times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.